molecular formula C9H11Cl B090638 3,4-Dimethylbenzyl chloride CAS No. 102-46-5

3,4-Dimethylbenzyl chloride

Cat. No.: B090638
CAS No.: 102-46-5
M. Wt: 154.63 g/mol
InChI Key: UBQRAAXAHIKWRI-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzyl chloride, also known as 1-(Chloromethyl)-3,4-dimethylbenzene, is an organic compound with the molecular formula C9H11Cl. It is a colorless to almost colorless clear liquid at room temperature. This compound is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 3,4-Dimethylbenzyl chloride, typically react via an SN2 pathway This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner

Cellular Effects

It is known to cause burns of eyes, skin, and mucous membranes This suggests that it may have a destructive effect on cellular tissues

Molecular Mechanism

It is known that benzylic halides can undergo nucleophilic substitution reactions , which suggests that this compound may exert its effects at the molecular level through similar reactions

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 116-117 °C/24 mmHg , suggesting that it may degrade at high temperatures

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylbenzyl chloride can be synthesized through the chloromethylation of o-xylene. This process involves the reaction of o-xylene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or a micellar catalytic system like cetyltrimethylammonium bromide (CTAB). The reaction typically occurs under mild conditions and yields this compound efficiently .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The chloromethylation process is carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylbenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dimethylbenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in the study of enzyme-catalyzed reactions.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Comparison with Similar Compounds

Uniqueness: 3,4-Dimethylbenzyl chloride is unique due to the presence of methyl groups at the 3 and 4 positions, which influence its reactivity and the types of products formed in chemical reactions. This structural feature makes it a valuable intermediate in the synthesis of specific organic compounds that require the 3,4-dimethylbenzyl moiety .

Properties

IUPAC Name

4-(chloromethyl)-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-3-4-9(6-10)5-8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQRAAXAHIKWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059251
Record name Benzene, 4-(chloromethyl)-1,2-dimethyl-
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Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-46-5
Record name 3,4-Dimethylbenzyl chloride
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Record name Benzene, 4-(chloromethyl)-1,2-dimethyl-
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Record name 3,4-Dimethylbenzyl chloride
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Record name Benzene, 4-(chloromethyl)-1,2-dimethyl-
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Record name Benzene, 4-(chloromethyl)-1,2-dimethyl-
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Record name 4-(chloromethyl)-o-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 3,4-Dimethylbenzyl chloride in organic synthesis?

A1: this compound serves as a valuable precursor in the synthesis of 3,3',4,4'-tetramethyldiphenylethane. This compound can be synthesized through a self-coupling reaction of this compound using a Cu/Cu2Cl2/PEG-600 catalyst system and promoted by iron in an aqueous media. [] This method offers a high yield (86.5%) and simplified workup compared to alternative synthetic routes. []

Q2: How is this compound prepared?

A2: One efficient method for synthesizing this compound involves the chloromethylation of o-xylene in a micellar catalytic system utilizing CTAB (cetyltrimethylammonium bromide). [] This method facilitates the reaction and enhances the yield of the desired product. []

Q3: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A3: Researchers often utilize a combination of techniques to confirm the structure and purity of this compound and its derivatives. These techniques include elemental analysis, 1H NMR (proton nuclear magnetic resonance) spectroscopy, and 13C NMR (carbon-13 nuclear magnetic resonance) spectroscopy. [] By comparing the obtained data with authentic samples or known spectral databases, researchers can confidently identify and characterize the compounds of interest.

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